6-ethyl-3H-thieno[2,3-d]triazin-4-one

EGFR inhibition NSCLC kinase inhibitor

6-Ethyl-3H-thieno[2,3-d]triazin-4-one (CAS 2703756-41-4; IUPAC: 6-ethylthieno[2,3-d][1,2,3]triazin-4(3H)-one) is a synthetic heterocyclic small molecule (C₇H₇N₃OS, MW 181.22) belonging to the thieno[2,3-d][1,2,3]triazin-4-one class. The scaffold comprises a thiophene ring fused to a 1,2,3-triazin-4-one core bearing a single ethyl substituent at the 6-position.

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
Cat. No. B8183937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-3H-thieno[2,3-d]triazin-4-one
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=NNC2=O
InChIInChI=1S/C7H7N3OS/c1-2-4-3-5-6(11)8-10-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11)
InChIKeyHLQFMOCODLGWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-3H-thieno[2,3-d]triazin-4-one (CAS 2703756-41-4): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


6-Ethyl-3H-thieno[2,3-d]triazin-4-one (CAS 2703756-41-4; IUPAC: 6-ethylthieno[2,3-d][1,2,3]triazin-4(3H)-one) is a synthetic heterocyclic small molecule (C₇H₇N₃OS, MW 181.22) belonging to the thieno[2,3-d][1,2,3]triazin-4-one class . The scaffold comprises a thiophene ring fused to a 1,2,3-triazin-4-one core bearing a single ethyl substituent at the 6-position. This compound serves as a core building block and pharmacophore template in medicinal chemistry programs targeting kinase inhibition, anticancer, and anti-inflammatory applications [1]. Commercially, it is typically supplied at ≥95% purity, with select vendors offering 98% purity grades suitable for structure–activity relationship (SAR) studies and lead optimization campaigns .

Why 6-Ethyl-3H-thieno[2,3-d]triazin-4-one Cannot Be Replaced by Its 6-Methyl or Unsubstituted Thienotriazinone Analogs


Within the thieno[2,3-d]triazin-4-one series, the nature of the C6 substituent directly modulates three procurement-critical properties: lipophilicity-driven membrane permeability, target binding kinetics, and synthetic tractability for downstream derivatization [1]. The 6-ethyl analog (MW 181.22, predicted cLogP approximately 1.2–1.5) occupies a distinct physicochemical space relative to the 6-methyl (CAS 38359-84-1, MW 167.19, predicted cLogP approximately 0.7–1.0) and the unsubstituted parent scaffold (CAS 38371-44-7, MW 153.16, predicted cLogP approximately 0.3–0.6), resulting in measurably different cellular permeability and pharmacokinetic profiles . Additionally, the ethyl group provides a unique steric and electronic environment at the C6 position that influences the geometry of the fused thiophene–triazinone ring system, altering hydrogen-bond donor/acceptor topology at the triazinone N3–H and C4=O motifs critical for target engagement [1]. SAR studies across structurally related thieno[2,3-d]triazine series confirm that even single-carbon homologation at this position (methyl → ethyl) produces non-linear shifts in antiproliferative IC₅₀ values exceeding 2- to 5-fold against the same cell lines, precluding direct interchange without experimental re-validation [2].

6-Ethyl-3H-thieno[2,3-d]triazin-4-one: Head-to-Head and Class-Level Quantitative Differentiation Evidence Against Closest Analogs and Standards


EGFR Kinase Inhibitory Potency of the Thieno[2,3-d]triazin-4-one Scaffold Versus Gefitinib and Erlotinib

The thieno[2,3-d]triazin-4-one scaffold—of which 6-ethyl-3H-thieno[2,3-d]triazin-4-one is a direct 6-substituted congener—has been validated as an EGFR kinase inhibitory chemotype. In a head-to-head biochemical assay, the representative thieno[2,3-d]triazine derivative compound 6b exhibited an IC₅₀ of 0.33 nM against wild-type EGFR, which is 5.8-fold more potent than gefitinib (IC₅₀ = 1.9 nM) and 12.1-fold more potent than erlotinib (IC₅₀ = 4 nM) under identical assay conditions [1]. This scaffold-level potency advantage is attributed to the thieno[2,3-d]triazin-4-one core's capacity to engage the EGFR hinge region via a hydrogen-bonding network distinct from that of the 4-anilinoquinazoline chemotype shared by gefitinib and erlotinib [1]. Although direct biochemical data for the 6-ethyl congener itself are not yet reported in the peer-reviewed literature, the 6-ethyl substitution occupies the same vector as substituents present in the most potent derivatives within this series, supporting its suitability as a late-stage functionalization handle for EGFR-targeted library synthesis [1][2].

EGFR inhibition NSCLC kinase inhibitor thienotriazine

Cellular Antiproliferative Activity of Thieno[2,3-d]triazin-4-one Derivatives Against H1299 NSCLC Cells Versus Gefitinib

In cellular antiproliferative assays using the H1299 non-small-cell lung cancer (NSCLC) line, a series of thieno[2,3-d][1,2,3]triazin-4-one derivatives demonstrated IC₅₀ values spanning 25–58 nM, representing a 690- to 1,600-fold improvement over the clinical EGFR inhibitor gefitinib, which exhibited an IC₅₀ of 40 µM (40,000 nM) in the same assay system [1]. In a subsequent expanded study, dual EGFR/HER2-targeting thieno[2,3-d]triazine derivatives showed IC₅₀ values of 12–54 nM against H1299, again vastly outperforming gefitinib at 40 µM [2]. The lead compound 21a from this series achieved an IC₅₀ of 12.5 nM against H1299 and 0.47 nM and 0.14 nM against EGFR and HER2, respectively—values comparable to the approved drugs imatinib and gefitinib in biochemical assays [2]. These cellular potency data establish the thieno[2,3-d]triazin-4-one scaffold as a validated antiproliferative chemotype in NSCLC models, with the 6-ethyl congener representing an unexplored substitution pattern within the same pharmacophoric framework [1][2].

antiproliferative H1299 lung cancer cytotoxicity

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Thieno[2,3-d]triazine Derivatives Versus 5-Fluorouracil

In a 2022 study evaluating thieno[2,3-d]triazine and thieno[2,3-d]pyrimidine derivatives against the MCF-7 breast cancer cell line, compounds 5, 8, 10, 12, and 14 exhibited IC₅₀ values of 4.6, 6.2, 5.4, 7.0, and 3.25 µg/mL, respectively, compared with the standard chemotherapeutic 5-fluorouracil (IC₅₀ = 3.97 µg/mL) [1]. Notably, compound 14 (IC₅₀ = 3.25 µg/mL) was marginally more potent than 5-fluorouracil (1.22-fold improvement). All five active compounds demonstrated selectivity, exhibiting no significant cytotoxicity against the normal human melanocyte cell line HFB4 [1]. These data demonstrate that thieno[2,3-d]triazine derivatives can achieve potency comparable to or exceeding that of established anticancer agents in breast cancer models. The 6-ethyl-3H-thieno[2,3-d]triazin-4-one, as a structurally simplified analog lacking the tetrahydrobenzo annulation present in compounds 5–14, offers a more synthetically accessible entry point for SAR exploration around the MCF-7-active pharmacophore [1].

MCF-7 breast cancer antiproliferative thienotriazine

Physicochemical Differentiation: Calculated Lipophilicity and Molecular Descriptors of 6-Ethyl vs. 6-Methyl and Unsubstituted Thieno[2,3-d]triazin-4-one Analogs

Computational comparison of the three closest thieno[2,3-d]triazin-4-one analogs reveals that the 6-ethyl substitution (6-ethyl-3H-thieno[2,3-d]triazin-4-one, CAS 2703756-41-4) confers a predicted cLogP advantage of approximately 0.5 log units over the 6-methyl analog (CAS 38359-84-1) and approximately 0.9–1.2 log units over the unsubstituted parent (CAS 38371-44-7), based on the incremental contribution of the ethyl methylene group . This lipophilicity increment places the ethyl congener closer to the optimal cLogP range (1–3) for oral bioavailability and cell permeability according to Lipinski's Rule of Five and Veber's criteria [1]. Molecular weight increases stepwise across the series: 153.16 (unsubstituted) → 167.19 (6-methyl) → 181.22 (6-ethyl), while topological polar surface area (TPSA) remains constant at ~82.1 Ų across all three analogs—within the ≤140 Ų threshold predictive of favorable oral absorption . The 6-ethyl analog's balanced MW (<500 Da) and TPSA profile, combined with only 1 hydrogen-bond donor (N3–H) and 4 hydrogen-bond acceptors, position it as a lead-like fragment suitable for further optimization [1].

lipophilicity cLogP drug-likeness physicochemical properties

Antihistaminic Activity of Benzothieno[2,3-d]triazin-4-one Derivatives Versus Chlorpheniramine Maleate: Class-Level Evidence for H₁ Receptor Antagonism

In a comprehensive in vitro and in vivo antihistaminic evaluation of tricyclic benzothieno[2,3-d]triazin-4-one derivatives (CP-3, CP-5, CP-8), all test compounds demonstrated significant H₁ receptor antagonism in isolated guinea pig ileum assays, producing a rightward shift in the histamine concentration–response curve comparable to chlorpheniramine maleate (CPM) [1]. Critically, in the actophotometer sedation model in mice, all three benzothienotriazinones exhibited markedly reduced sedative potential compared to CPM at therapeutically effective doses (test compounds at 10 mg/kg vs. CPM at 2 mg/kg), addressing a key liability of first-generation antihistamines [1]. In the in vivo bronchodilator assay, CP-3, CP-5, CP-8, and CPM all provided significant protection against histamine-induced preconvulsive dyspnea in guinea pigs (p < 0.001 vs. control) [1]. While these data derive from the benzothieno-annulated series rather than the simpler thieno[2,3-d]triazin-4-one core of the 6-ethyl analog, they establish the triazin-4-one pharmacophore as competent for H₁ receptor engagement with a potentially favorable sedation profile, supporting exploration of simpler thieno analogs as antihistaminic scaffolds [1].

antihistaminic H1 receptor sedation benzothienotriazine

Synthetic Accessibility and Derivatization Potential of 6-Ethyl-3H-thieno[2,3-d]triazin-4-one via Gewald Chemistry

The thieno[2,3-d]triazin-4-one core is accessible via the well-established Gewald reaction (cyclocondensation of a ketone or aldehyde with ethyl cyanoacetate and elemental sulfur) followed by diazotization and cyclization [1]. This modular synthetic route enables systematic variation at the 6-position by selection of the starting carbonyl compound: acetaldehyde for the 6-methyl analog, propionaldehyde for the 6-ethyl analog, and higher aldehydes for extended alkyl chains [1]. The 6-ethyl derivative (CAS 2703756-41-4) is commercially available at 95–98% purity from multiple vendors, eliminating the need for in-house synthesis for initial SAR exploration . Furthermore, the N3 position of the triazin-4-one ring remains available for alkylation, acylation, or arylation, providing a second diversification vector orthogonal to the C6 substituent, as demonstrated by the N3-substituted derivatives (e.g., furfuryl, cyclohexyl, phenyl) reported in antidepressant and antimicrobial SAR studies [1][2]. This two-vector derivatization capability distinguishes the thieno[2,3-d]triazin-4-one scaffold from simpler monocyclic triazinones that lack the fused thiophene ring for additional substitution.

Gewald reaction synthesis derivatization thiophene

6-Ethyl-3H-thieno[2,3-d]triazin-4-one: Evidence-Backed Application Scenarios for Procurement and Scientific Selection


EGFR-Targeted Anticancer Lead Discovery: Fragment-Based Screening and Hit-to-Lead Optimization in NSCLC

Given the thieno[2,3-d]triazin-4-one scaffold's established sub-nanomolar EGFR potency (compound 6b: IC₅₀ = 0.33 nM vs. EGFR) and 12–58 nM cellular antiproliferative activity against H1299 NSCLC cells—690- to 1,600-fold superior to gefitinib in matched cellular assays—6-ethyl-3H-thieno[2,3-d]triazin-4-one represents a structurally compact (MW 181.22), fragment-sized entry point for EGFR inhibitor programs [1][2]. Its lead-like physicochemical profile (cLogP ≈ 1.2–1.5; TPSA ≈ 82.1 Ų; 1 HBD; 4 HBA) places it within favorable oral drug space, and the N3 position provides a synthetic handle for growth vector exploration without perturbing the EGFR-active thieno[2,3-d]triazin-4-one pharmacophore [3]. Procurement of this building block at 98% purity enables immediate initiation of fragment growth, structure-based design, or DNA-encoded library (DEL) synthesis campaigns targeting EGFR-mutant and wild-type NSCLC [1].

Breast Cancer (MCF-7) SAR Expansion Using a Simplifed Thienotriazinone Fragment

Thieno[2,3-d]triazine derivatives have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells, with compound 14 achieving an IC₅₀ of 3.25 µg/mL—marginally surpassing 5-fluorouracil (IC₅₀ = 3.97 µg/mL)—while maintaining selectivity over normal HFB4 melanocytes [1]. The 6-ethyl-3H-thieno[2,3-d]triazin-4-one, as a structurally simplified analog lacking the tetrahydrobenzo annulation of the reported active compounds, offers procurement teams a minimal pharmacophore for systematic MCF-7 SAR expansion. Systematic variation at N3 (alkyl, aryl, heteroaryl) starting from the 6-ethyl core can rapidly map the substituent requirements for MCF-7 potency and selectivity, leveraging the modular Gewald-based synthetic route [2].

Non-Sedating Antihistamine Pharmacophore Exploration via Thieno[2,3-d]triazin-4-one Scaffold Hopping

The benzothieno[2,3-d]triazin-4-one derivatives CP-3, CP-5, and CP-8 have demonstrated robust H₁ receptor antagonism in vitro and significant bronchoprotection in vivo (p < 0.001 vs. control), with markedly reduced sedative potential compared to chlorpheniramine maleate in rodent actophotometer assays [1]. Scaffold hopping from the tricyclic benzothieno series to the simpler bicyclic 6-ethyl-3H-thieno[2,3-d]triazin-4-one enables exploration of whether the reduced molecular complexity and lower lipophilicity of the thieno core can further improve the sedation profile while retaining antihistaminic efficacy. The commercial availability of the 6-ethyl building block facilitates rapid synthesis of focused N3-substituted libraries for H₁ receptor screening [2].

Kinase Selectivity Profiling: DYRK1A and Beyond—Establishing the Target Engagement Landscape of the 6-Ethyl Thienotriazinone Chemotype

The thieno[2,3-d]triazin-4-one scaffold has demonstrated engagement with multiple kinase targets, including EGFR (IC₅₀ = 0.33 nM), HER2 (IC₅₀ = 0.14 nM for optimized derivatives), and structurally related triazine chemotypes have shown DYRK1A inhibitory activity [1][2]. The 6-ethyl-3H-thieno[2,3-d]triazin-4-one, as a fragment-sized representative (MW 181.22, only 10 heavy atoms), is ideally suited for broad kinome selectivity profiling to establish the baseline target engagement fingerprint of the unadorned thieno[2,3-d]triazin-4-one core. Such profiling data are essential for procurement decisions in kinase drug discovery, as they define the selectivity starting point before N3 derivatization and enable rational design of selective inhibitors targeting specific kinases (e.g., EGFR, HER2, DYRK1A, VEGFR-2) [1][3].

Quote Request

Request a Quote for 6-ethyl-3H-thieno[2,3-d]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.